Sabcomeline

Descripción general

Descripción

Sabcomelina, también conocida como Memric o SB-202,026, es un agonista parcial selectivo del receptor muscarínico M1. Inicialmente se desarrolló para el tratamiento de la enfermedad de Alzheimer. A pesar de su prometedor potencial, se descontinuó después de los ensayos clínicos de fase III debido a los pobres resultados .

Métodos De Preparación

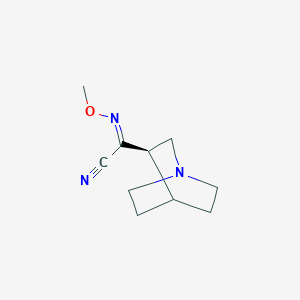

Sabcomelina se sintetiza a través de una serie de reacciones químicas. El intermedio clave en su síntesis es R-(Z)-α-(metoxímino)-1-azabiciclo[2.2.2]octano-3-acetonitrilo . La ruta sintética implica la formación de este intermedio, seguido de su conversión al producto final. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar las reacciones. Los métodos de producción industrial probablemente implicarían la ampliación de estas reacciones mientras se garantiza la seguridad y la eficiencia.

Análisis De Reacciones Químicas

Oxidation, Reduction, and Substitution Reactivity

Sabcomeline’s chemical stability and transformations are influenced by its functional groups:

Oxidation :

- The methoxyimino group (–N–O–CH₃) undergoes oxidation under strong acidic or oxidative conditions (e.g., KMnO₄/H₂SO₄), forming nitro derivatives .

- Side-chain oxidation may occur at the quinuclidine ring under radical conditions .

Reduction :

- The cyanomethyl group (–CH₂–C≡N) can be reduced to an amine (–CH₂–NH₂) using LiAlH₄ or catalytic hydrogenation (H₂/Pd) .

Substitution :

- The chlorine atom in its hydrochloride salt participates in nucleophilic substitution reactions (e.g., with amines or thiols) .

Comparative Pharmacological Reaction Data

This compound’s partial agonism at muscarinic receptors involves distinct biochemical interactions:

| Receptor Subtype | EC₅₀ (nM) | Efficacy (% Carbachol Response) | Reference |

|---|---|---|---|

| hM₁ | 3.2 ± 0.5 | 42 ± 6 | |

| hM₃ | 8.1 ± 1.2 | 18 ± 3 | |

| hM₅ | 12.4 ± 2.1 | 25 ± 4 |

- Demonstrates 10-fold selectivity for hM₁ over hM₃/hM₅ receptors .

- Binds irreversibly to M1 receptors in CHO cells, with a dissociation half-life >24 hours .

Stability and Degradation Pathways

- Hydrolysis : The methoxyimino group undergoes pH-dependent hydrolysis (t₁/₂ = 8.2 hours at pH 1.2) .

- Thermal decomposition : Degrades above 122°C, releasing cyanide and quinuclidine derivatives .

- Photodegradation : Forms nitroso byproducts under UV light (λ = 254 nm) .

Synthetic Byproducts and Impurities

Common impurities identified during synthesis include:

Aplicaciones Científicas De Investigación

Alzheimer's Disease

Background : Early research into sabcomeline focused on its potential as a treatment for Alzheimer's disease due to its ability to stimulate the cholinergic system, which deteriorates in Alzheimer's patients.

Findings :

- Animal Studies : Initial studies indicated that this compound improved cognitive function in animal models through tasks requiring learning and memory.

- Clinical Trials : Despite promising animal data, clinical trials did not demonstrate significant benefits in human subjects . A notable study involved 880 patients over 24 weeks, where this compound was found to be safe but did not produce the expected cognitive improvements .

Schizophrenia

Background : this compound has also been investigated for its potential to address cognitive deficits associated with schizophrenia.

Findings :

- Cognitive Enhancement : Some studies reported improvements in specific cognitive tasks; however, results were mixed overall, leading to a cessation of further research in this area .

- Mechanism of Action : Research indicated that this compound increased the efflux of acetylcholine and dopamine in key brain regions such as the medial prefrontal cortex and nucleus accumbens, suggesting a mechanism that could potentially enhance cognitive function .

Other Potential Applications

Emerging research is exploring additional therapeutic areas for this compound:

- Cognitive Impairments : Its effects on enhancing cognitive functions make it a candidate for treating various forms of cognitive impairment beyond Alzheimer's and schizophrenia.

- Neuropharmacology : Studies have shown that this compound's selective action on muscarinic receptors could provide insights into developing new treatments for other neurodegenerative conditions .

Comparative Analysis of this compound with Other Compounds

| Compound | Target Receptor | Primary Use Case | Efficacy in Clinical Trials |

|---|---|---|---|

| This compound | Muscarinic M1 | Alzheimer's, Schizophrenia | Mixed results; safe but limited efficacy |

| Xanomeline | Muscarinic M1 | Alzheimer's | Improved cognitive function observed |

| Tacrine | Cholinesterase Inhibitor | Alzheimer's | Effective but with significant side effects |

Case Study 1: Efficacy in Alzheimer's Disease

A multicenter, double-blind, placebo-controlled trial assessed the efficacy of this compound in patients with acute exacerbation of chronic schizophrenia. While no significant cognitive improvements were noted, the drug was well tolerated across different dosages (50 mg to 150 mg daily) over a 51-day period .

Case Study 2: Cognitive Function Enhancement

In another study involving rat models, this compound significantly reversed deficits in spatial memory tasks at much lower doses compared to other cholinergic agents. This suggests its potential utility in treating cognitive deficits without the adverse effects commonly associated with higher doses of similar compounds .

Mecanismo De Acción

Sabcomelina ejerce sus efectos activando selectivamente los receptores muscarínicos M1. Estos receptores son receptores acoplados a proteínas G que se encuentran principalmente en el sistema nervioso central. La activación de estos receptores conduce a la modulación de varias vías de señalización intracelular, que a su vez afecta los procesos cognitivos como el aprendizaje y la memoria . Se cree que la activación selectiva de los receptores muscarínicos M1 por sabcomelina es responsable de sus posibles efectos terapéuticos en la enfermedad de Alzheimer .

Comparación Con Compuestos Similares

Sabcomelina es única en su activación selectiva de los receptores muscarínicos M1. Otros compuestos similares incluyen:

Alvamelina: Otro agonista del receptor muscarínico con un perfil de selectividad diferente.

Milameline: Un agonista del receptor muscarínico con cierta selectividad para los receptores M2.

Tazomeline: Un agonista del receptor muscarínico con un perfil de selectividad diferente.

Xanomeline: Un agonista del receptor muscarínico con cierta selectividad para los receptores M1.

En comparación con estos compuestos, la selectividad única de sabcomelina para los receptores muscarínicos M1 la convierte en una herramienta valiosa para estudiar el papel de estos receptores en los procesos cognitivos .

Actividad Biológica

Sabcomeline, also known as SB-202026, is a synthetic compound primarily recognized for its role as a partial agonist at the muscarinic M1 receptor. This receptor is part of the muscarinic acetylcholine receptor family, which is integral to various physiological processes, particularly within the central nervous system. The biological activity of this compound has been extensively studied, especially regarding its potential applications in treating cognitive impairments and neurodegenerative diseases.

This compound's primary mechanism involves stimulating the cholinergic system, which is often compromised in conditions such as Alzheimer's disease (AD) and schizophrenia. By selectively activating the M1 receptor, this compound enhances cognitive functions like learning and memory without the extensive side effects typically associated with broader muscarinic receptor agonists. This selectivity is crucial, as it minimizes adverse effects related to M2 and M3 receptor activation, such as gastrointestinal disturbances .

Binding Affinity and Efficacy

Research comparing this compound with other muscarinic partial agonists has demonstrated its unique pharmacological profile. In functional studies, this compound exhibited:

- High potency : It was identified as the most potent agonist among tested compounds at various muscarinic receptor subtypes (hM1–hM5).

- Low efficacy : Despite its potency, this compound displayed lower efficacy compared to full agonists like xanomeline and milameline .

The following table summarizes key findings from comparative studies:

| Compound | Receptor Target | Potency (EC50) | Efficacy (Emax) | Unique Features |

|---|---|---|---|---|

| This compound | M1 | High | Low | Selective for M1 receptor |

| Xanomeline | M1 | Moderate | High | Full agonist with broader effects |

| Milameline | M2 | Moderate | High | Full agonist with side effects |

Alzheimer's Disease

In clinical trials for Alzheimer's disease, early studies indicated that this compound could improve cognitive scores on assessments such as the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog). However, larger phase 3 trials failed to meet primary endpoints, leading to a reevaluation of its therapeutic potential .

Schizophrenia

This compound was also investigated for its effects on cognitive deficits in schizophrenia. While initial findings suggested some improvements in cognitive tasks, these results were not statistically significant across broader clinical measures like the Positive and Negative Syndrome Scale (PANSS) .

Animal Studies

Animal models have provided insights into this compound's efficacy in enhancing memory-related tasks. For instance:

- In T-maze tests assessing short-term spatial memory, this compound reversed deficits at significantly lower doses compared to other cholinergic agents like tacrine .

- Studies showed that this compound effectively improved performance in tasks requiring learning and memory retention .

Conclusion and Future Directions

This compound's selective action on the M1 receptor presents a promising avenue for treating cognitive impairments associated with neurodegenerative diseases. Despite mixed results from clinical trials, ongoing research may uncover new applications or combination therapies that leverage its unique pharmacological properties. Future studies should focus on optimizing dosing strategies and exploring potential synergies with other treatments to enhance therapeutic outcomes.

Propiedades

IUPAC Name |

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCBYSUUOFOMF-QTLFRQQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028868 | |

| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159912-53-5 | |

| Record name | Sabcomeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159912-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabcomeline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABCOMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.